(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy, fluoro, and iodo groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid typically involves the borylation of a suitably substituted aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a phenylboronic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve mild to moderate temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include boronic esters, phenylboronic acid derivatives, and various substituted phenylboronic acids. These products can be further utilized in subsequent synthetic transformations or applications .
Wissenschaftliche Forschungsanwendungen
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. Additionally, the presence of the fluoro and iodo substituents can influence the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid include:
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.
(3-Benzyloxy)phenylboronic acid: A related compound with a benzyloxy group but lacking the fluoro and iodo substituents.
(2-Fluoro-5-iodophenyl)boronic acid: A compound with fluoro and iodo substituents but without the benzyloxy group.
Uniqueness
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and reactivity. The presence of the benzyloxy group enhances its solubility and stability, while the fluoro and iodo groups provide opportunities for selective functionalization and derivatization .
Eigenschaften
Molekularformel |
C13H11BFIO3 |
---|---|
Molekulargewicht |
371.94 g/mol |
IUPAC-Name |
(2-fluoro-5-iodo-3-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H11BFIO3/c15-13-11(14(17)18)6-10(16)7-12(13)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
InChI-Schlüssel |
JLIGZQOBDFWRKF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)I)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.